molecular formula C6H9NS B3244796 (S)-1-(Thiophen-3-yl)ethanamine CAS No. 163586-97-8

(S)-1-(Thiophen-3-yl)ethanamine

Cat. No.: B3244796
CAS No.: 163586-97-8
M. Wt: 127.21
InChI Key: KXCGQPCMPZULFH-YFKPBYRVSA-N
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Description

(S)-1-(Thiophen-3-yl)ethanamine is an organic compound that belongs to the class of amines It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Thiophen-3-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis often begins with thiophene, a sulfur-containing heterocycle.

    Functionalization: The thiophene ring is functionalized at the 3-position using electrophilic aromatic substitution reactions.

    Amination: The functionalized thiophene undergoes a series of reactions to introduce the ethanamine group. This can involve reductive amination or other amination techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and other advanced chemical engineering techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Thiophen-3-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thiophene ring.

Scientific Research Applications

(S)-1-(Thiophen-3-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfur-containing heterocycles with biological molecules.

    Industry: Used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-1-(Thiophen-3-yl)ethanamine involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions, while the ethanamine group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, which lacks the ethanamine group.

    2-(Thiophen-3-yl)ethanamine: A positional isomer with the ethanamine group at the 2-position.

    3-(Thiophen-2-yl)propanamine: A structural analog with a propanamine group instead of ethanamine.

Uniqueness

(S)-1-(Thiophen-3-yl)ethanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1S)-1-thiophen-3-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-5(7)6-2-3-8-4-6/h2-5H,7H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCGQPCMPZULFH-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CSC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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